molecular formula C15H19NO2 B14807199 Ethyl 2-methyl-2-(1-methylindol-3-yl)propanoate CAS No. 7479-21-2

Ethyl 2-methyl-2-(1-methylindol-3-yl)propanoate

Cat. No.: B14807199
CAS No.: 7479-21-2
M. Wt: 245.32 g/mol
InChI Key: AGTIWQANMODHTG-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-2-(1-methylindol-3-yl)propanoate is an ester compound that features an indole ring, a common structural motif in many natural products and pharmaceuticals. The indole ring is known for its aromatic properties and biological activity, making this compound of significant interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-2-(1-methylindol-3-yl)propanoate typically involves the esterification of 2-methyl-2-(1-methylindol-3-yl)propanoic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-2-(1-methylindol-3-yl)propanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-methyl-2-(1-methylindol-3-yl)propanoic acid and ethanol.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

    Substitution: The indole ring can participate in electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) in aqueous solution.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using halogens like bromine or chlorine in the presence of a catalyst.

Major Products

    Hydrolysis: 2-methyl-2-(1-methylindol-3-yl)propanoic acid and ethanol.

    Reduction: 2-methyl-2-(1-methylindol-3-yl)propanol.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 2-methyl-2-(1-methylindol-3-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of fragrances and flavoring agents due to its ester functional group.

Mechanism of Action

The biological activity of ethyl 2-methyl-2-(1-methylindol-3-yl)propanoate is primarily attributed to the indole ring, which can interact with various molecular targets in the body. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific biological context and the nature of the substituents on the indole ring.

Comparison with Similar Compounds

Ethyl 2-methyl-2-(1-methylindol-3-yl)propanoate can be compared to other indole-containing esters, such as:

    Ethyl indole-3-acetate: Another ester with an indole ring, but with different substituents, leading to distinct chemical and biological properties.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can affect its reactivity and applications.

The uniqueness of this compound lies in its specific combination of the indole ring and the ester functional group, which imparts unique chemical reactivity and potential biological activity.

Properties

CAS No.

7479-21-2

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

ethyl 2-methyl-2-(1-methylindol-3-yl)propanoate

InChI

InChI=1S/C15H19NO2/c1-5-18-14(17)15(2,3)12-10-16(4)13-9-7-6-8-11(12)13/h6-10H,5H2,1-4H3

InChI Key

AGTIWQANMODHTG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)C1=CN(C2=CC=CC=C21)C

Origin of Product

United States

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